molecular formula C8H6ClIN4O B12991024 1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one

1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one

Cat. No.: B12991024
M. Wt: 336.52 g/mol
InChI Key: MTMFYAHTQMGXTR-UHFFFAOYSA-N
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Description

1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a][1,3,5]triazine core substituted with chlorine, iodine, and methyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the pyrazolo[1,5-a][1,3,5]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of substituents: Chlorine, iodine, and methyl groups are introduced through halogenation and alkylation reactions.

    Final functionalization: The ethan-1-one moiety is attached through acylation reactions.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one can be compared with other pyrazolo[1,5-a][1,3,5]triazine derivatives, such as:

  • 4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-a][1,3,5]triazine
  • 4-Iodo-3-methylpyrazole
  • 8-Iodo-7-methoxyimidazo[1,2-a]pyridine

These compounds share a similar core structure but differ in their substituents, which imparts unique properties to each compound. The presence of different substituents can affect the compound’s reactivity, stability, and interaction with other molecules, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C8H6ClIN4O

Molecular Weight

336.52 g/mol

IUPAC Name

1-(4-chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone

InChI

InChI=1S/C8H6ClIN4O/c1-3-5(10)7-11-6(4(2)15)12-8(9)14(7)13-3/h1-2H3

InChI Key

MTMFYAHTQMGXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1I)N=C(N=C2Cl)C(=O)C

Origin of Product

United States

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